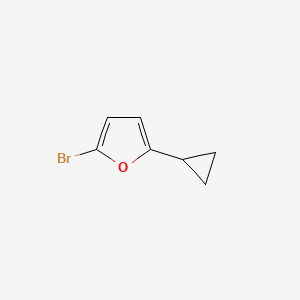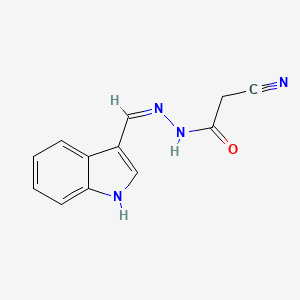
diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring reproducibility and scalability.
化学反応の分析
Types of Reactions
Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the ester groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines.
科学的研究の応用
Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target molecule.
類似化合物との比較
Similar Compounds
Diethyl 1H-pyrazole-3,5-dicarboxylate: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
Ethyl 1-(propan-2-yl)-1H-pyrazole-3-carboxylate: Has only one ester group, leading to different chemical properties and applications.
1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid: The carboxylic acid groups provide different reactivity compared to the ester groups.
Uniqueness
Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both ester groups and the propan-2-yl substituent. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H18N2O4 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
diethyl 1-propan-2-ylpyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-11(15)9-7-10(12(16)18-6-2)14(13-9)8(3)4/h7-8H,5-6H2,1-4H3 |
InChIキー |
BVXOGMFLZRZCBO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NN1C(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712444.png)
![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)


![2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid](/img/structure/B11712472.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)




![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)
